(1S,2R,4R)-2-Azido-4-hydroxy-6-oxocyclohexyl acetate
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Overview
Description
(1S,2R,4R)-2-Azido-4-hydroxy-6-oxocyclohexyl acetate is a complex organic compound with a unique structure that includes an azido group, a hydroxy group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4R)-2-Azido-4-hydroxy-6-oxocyclohexyl acetate typically involves multiple steps. One common method starts with the cyclohexanone derivative, which undergoes a series of reactions to introduce the azido and hydroxy groups. The key steps include:
Oxidation: The cyclohexanone derivative is oxidized to introduce the hydroxy group.
Azidation: The hydroxy group is then converted to an azido group using sodium azide under appropriate conditions.
Acetylation: Finally, the compound is acetylated using acetic anhydride to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,4R)-2-Azido-4-hydroxy-6-oxocyclohexyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like triphenylphosphine can be used for azide substitution reactions.
Major Products
The major products formed from these reactions include ketones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S,2R,4R)-2-Azido-4-hydroxy-6-oxocyclohexyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein labeling.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (1S,2R,4R)-2-Azido-4-hydroxy-6-oxocyclohexyl acetate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property makes it useful in bioconjugation and drug development. The hydroxy and acetate groups can also interact with various enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(1S,2R,4R)-2-Azido-4-hydroxycyclohexyl acetate: Lacks the oxo group, making it less reactive in certain chemical reactions.
(1S,2R,4R)-2-Azido-6-oxocyclohexyl acetate: Lacks the hydroxy group, affecting its solubility and reactivity.
(1S,2R,4R)-2-Hydroxy-6-oxocyclohexyl acetate: Lacks the azido group, limiting its use in click chemistry.
Uniqueness
(1S,2R,4R)-2-Azido-4-hydroxy-6-oxocyclohexyl acetate is unique due to the presence of all three functional groups (azido, hydroxy, and oxo) in a single molecule. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research.
Properties
CAS No. |
825632-40-4 |
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Molecular Formula |
C8H11N3O4 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
[(1S,2R,4R)-2-azido-4-hydroxy-6-oxocyclohexyl] acetate |
InChI |
InChI=1S/C8H11N3O4/c1-4(12)15-8-6(10-11-9)2-5(13)3-7(8)14/h5-6,8,13H,2-3H2,1H3/t5-,6-,8+/m1/s1 |
InChI Key |
GSSHGHSPNLABST-JKMUOGBPSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H](C[C@H](CC1=O)O)N=[N+]=[N-] |
Canonical SMILES |
CC(=O)OC1C(CC(CC1=O)O)N=[N+]=[N-] |
Origin of Product |
United States |
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